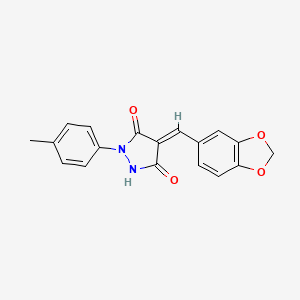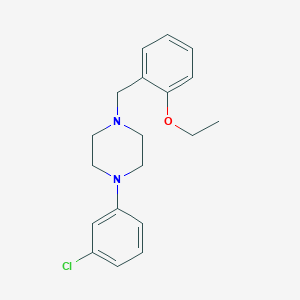![molecular formula C18H18FNO2 B4977521 N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as FPEMA, is a chemical compound that has gained interest in scientific research due to its potential use in various fields, including medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce oxidative stress. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a low toxicity profile, suggesting its potential use as a safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to the animals. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a long half-life, which allows for longer-lasting effects. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential use as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide and its effects on different biochemical pathways in the body. Finally, more research is needed to optimize the synthesis method of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine to form N-[2-(4-fluorophenyl)ethyl]-4-methoxyphenylacetamide, which is then dehydrated to form N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-9-4-14(5-10-17)6-11-18(21)20-13-12-15-2-7-16(19)8-3-15/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFDOPXGKOSRS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)
![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)
![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)